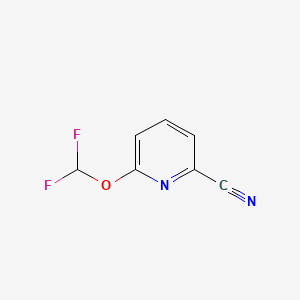

6-(Difluoromethoxy)picolinonitrile

Descripción general

Descripción

This compound is characterized by the presence of a difluoromethoxy group attached to a picolinonitrile structure, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents under mild and functional group-tolerant conditions . This reaction is favored for its efficiency in forming carbon–carbon bonds and its compatibility with various functional groups.

Industrial Production Methods

Industrial production of 6-(Difluoromethoxy)picolinonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the synthesis process to meet industrial demands .

Análisis De Reacciones Químicas

Types of Reactions

6-(Difluoromethoxy)picolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cross-Coupling Reactions: The Suzuki–Miyaura coupling is a notable example of a cross-coupling reaction involving this compound.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, boron reagents, and various solvents such as toluene and ethanol. Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the functional groups .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of 6-(Difluoromethoxy)picolinonitrile as an antimycobacterial agent. It has been evaluated for its inhibitory effects on the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Compounds with similar structures have shown promising results in inhibiting this enzyme, suggesting that this compound could be an effective candidate for further development in tuberculosis treatment .

Pharmacological Evaluation

The compound has been part of a series of derivatives designed to enhance pharmacological profiles. In one study, derivatives featuring difluoromethyleneoxy linkages were synthesized and evaluated for their activity against PD-1/PD-L1 interactions, which are vital in cancer immunotherapy. These evaluations indicated that modifications to the picolinonitrile structure could lead to enhanced biological activity .

Drug Discovery

High-Throughput Screening

this compound has been utilized in high-throughput screening campaigns aimed at discovering new inhibitors for various biological targets. Its structural properties allow it to serve as a lead compound from which more potent derivatives can be developed. This approach has been particularly successful in the context of designing inhibitors for drug-resistant strains of pathogens .

Structure-Activity Relationship (SAR) Studies

The compound is also significant in SAR studies, where its modifications can lead to insights into the relationship between chemical structure and biological activity. By systematically altering functional groups on the picolinonitrile scaffold, researchers can identify key features that enhance efficacy and reduce toxicity .

Synthetic Chemistry Applications

Building Block for Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its difluoromethoxy group allows for various substitution reactions, making it a valuable intermediate in organic synthesis . The ability to modify this compound opens pathways to create novel pharmaceuticals and agrochemicals.

| Compound Name | Target Enzyme | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | DprE1 | 7.0 | High enzymatic inhibition observed |

| Derivative A | PD-1 | 5.5 | Promising candidate for immunotherapy |

| Derivative B | DprE1 | 4.2 | Enhanced activity compared to parent compound |

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides | Formation of new derivatives |

| Coupling Reactions | Aryl halides, palladium catalysts | Synthesis of biaryl compounds |

| Functional Group Modification | Various electrophiles | Diversification of chemical library |

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethoxy)picolinonitrile involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparación Con Compuestos Similares

6-(Difluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:

6-(Difluoromethoxy)pyridine-2-carbonitrile: Shares a similar structure but differs in the position of the difluoromethoxy group.

2-Pyridinecarbonitrile, 6-(difluoromethoxy): Another structural isomer with distinct chemical properties.

Actividad Biológica

6-(Difluoromethoxy)picolinonitrile, a compound characterized by its difluoromethoxy group attached to a picolinonitrile structure, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer activity, and other relevant findings.

- Molecular Formula : CHFNO

- Molecular Weight : 170.12 g/mol

- CAS Number : 1214349-26-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoromethoxy group enhances the compound's reactivity and binding affinity to specific enzymes or receptors, which can modulate biological pathways. Detailed studies are necessary to elucidate the precise mechanisms involved in its therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The specific mechanisms by which this compound exerts its antimicrobial effects remain an area of ongoing investigation .

Anticancer Activity

This compound has also shown promise in anticancer research. Preliminary studies indicate that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is a focal point for future research .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Notable Biological Activity |

|---|---|---|

| 6-(Difluoromethoxy)pyridine-2-carbonitrile | Similar structure with different positioning of groups | Moderate antimicrobial activity |

| 2-Pyridinecarbonitrile, 6-(difluoromethoxy) | Another isomer with distinct chemical properties | Limited anticancer activity |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various derivatives of this compound revealed that certain modifications enhanced antibacterial activity against resistant strains of bacteria. The study utilized standard disk diffusion methods to measure efficacy .

- Anticancer Mechanism Investigation : In vitro assays were performed on human cancer cell lines to assess the cytotoxic effects of this compound. Results showed a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .

- Pharmacokinetics Study : Research has also focused on the pharmacokinetics of the compound, analyzing absorption, distribution, metabolism, and excretion (ADME) profiles in animal models to predict human responses .

Propiedades

IUPAC Name |

6-(difluoromethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEDVSBERKQKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673298 | |

| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-26-4 | |

| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.